REACTION_CXSMILES
|
[Br:1][C:2]1[CH:3]=[N:4][CH:5]=[C:6]([CH:8]=[O:9])[CH:7]=1.[CH:10]1([Mg]Br)[CH2:12][CH2:11]1>C1COCC1>[Br:1][C:2]1[CH:7]=[C:6]([CH:8]([CH:10]2[CH2:12][CH2:11]2)[OH:9])[CH:5]=[N:4][CH:3]=1
|
Name
|
|
Quantity
|
651 mg
|
Type
|
reactant
|
Smiles
|
BrC=1C=NC=C(C1)C=O
|
Name
|
cyclopropylmagnesium bromide
|
Quantity
|
7.49 mL
|
Type
|
reactant
|
Smiles
|
C1(CC1)[Mg]Br
|
Name
|
|
Quantity
|
20 mL
|
Type
|
solvent
|
Smiles
|
C1CCOC1
|
Name
|
cyclopropylmagnesium bromide
|
Quantity
|
3 mL
|
Type
|
reactant
|
Smiles
|
C1(CC1)[Mg]Br
|
Type
|
CUSTOM
|
Details
|
After stirring for an additional five minutes the reaction
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
was quenched with saturated aqueous ammonium chloride
|
Type
|
ADDITION
|
Details
|
The resulting mixture was diluted with dichloromethane and water
|
Type
|
CUSTOM
|
Details
|
the layers were separated
|
Type
|
EXTRACTION
|
Details
|
The aqueous layer was extracted two additional times with dichloromethane
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
dried over anhydrous sodium sulfate
|
Type
|
FILTRATION
|
Details
|
filtered
|
Type
|
CONCENTRATION
|
Details
|
concentrated
|
Type
|
CUSTOM
|
Details
|
The resulting residue was purified by silica gel flash chromatography (ethanol-dichloromethane, 0 to 7%)
|
Reaction Time |
10 min |
Name
|
|
Type
|
product
|
Smiles
|
BrC=1C=C(C=NC1)C(O)C1CC1
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |